molecular formula C12H16FNO3S3 B2887951 2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide CAS No. 2415602-52-5

2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2887951
CAS No.: 2415602-52-5
M. Wt: 337.44
InChI Key: FNCRZIHODGCWLQ-UHFFFAOYSA-N
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Description

2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluoro group, a hydroxy group, and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the dithiepan ring This can be achieved through the reaction of appropriate thiol precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the fluoro group can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the sulfonamide group can participate in various biochemical pathways. The dithiepan ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide
  • 6-Fluoro-4-hydroxy-2-methylquinoline
  • Fluorinated indolizines

Uniqueness

This compound is unique due to its combination of a fluoro group, a hydroxy group, and a dithiepan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S3/c13-10-3-1-2-4-11(10)20(16,17)14-7-12(15)8-18-5-6-19-9-12/h1-4,14-15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRZIHODGCWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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